molecular formula C14H12FNO3 B5730096 2-(4-fluorophenoxy)-N-(2-hydroxyphenyl)acetamide

2-(4-fluorophenoxy)-N-(2-hydroxyphenyl)acetamide

Cat. No. B5730096
M. Wt: 261.25 g/mol
InChI Key: RRNQQJWYSGTLCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-(2-hydroxyphenyl)acetamide, also known as FHPI, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2009 by researchers at the University of Michigan, and since then, its potential applications in various fields have been explored.

Mechanism of Action

2-(4-fluorophenoxy)-N-(2-hydroxyphenyl)acetamide is a selective inhibitor of the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival. 2-(4-fluorophenoxy)-N-(2-hydroxyphenyl)acetamide binds to the active site of casein kinase 1α, which is a key regulator of the Wnt/β-catenin signaling pathway, and inhibits its activity. This leads to the suppression of β-catenin phosphorylation and the inhibition of downstream signaling events.
Biochemical and Physiological Effects:
2-(4-fluorophenoxy)-N-(2-hydroxyphenyl)acetamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 2-(4-fluorophenoxy)-N-(2-hydroxyphenyl)acetamide inhibits the proliferation of cancer cells and induces apoptosis by suppressing the Wnt/β-catenin signaling pathway. In cardiovascular tissues, 2-(4-fluorophenoxy)-N-(2-hydroxyphenyl)acetamide protects against ischemia-reperfusion injury and improves cardiac function by suppressing inflammation and oxidative stress. In neuronal cells, 2-(4-fluorophenoxy)-N-(2-hydroxyphenyl)acetamide modulates synaptic plasticity and improves cognitive function by regulating the Wnt/β-catenin signaling pathway.

Advantages and Limitations for Lab Experiments

2-(4-fluorophenoxy)-N-(2-hydroxyphenyl)acetamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified. It is also a selective inhibitor of the Wnt/β-catenin signaling pathway, which makes it a valuable tool for studying the role of this pathway in various biological processes. However, there are also some limitations to the use of 2-(4-fluorophenoxy)-N-(2-hydroxyphenyl)acetamide in lab experiments. It is a relatively new compound, and its long-term effects on cells and tissues are not yet fully understood. It also has some off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-(4-fluorophenoxy)-N-(2-hydroxyphenyl)acetamide. One direction is to explore its potential applications in other fields, such as immunology and infectious diseases. Another direction is to investigate its long-term effects on cells and tissues, as well as its pharmacokinetics and pharmacodynamics. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the off-target effects of 2-(4-fluorophenoxy)-N-(2-hydroxyphenyl)acetamide and to develop more selective inhibitors of the Wnt/β-catenin signaling pathway.

Synthesis Methods

The synthesis of 2-(4-fluorophenoxy)-N-(2-hydroxyphenyl)acetamide involves a series of chemical reactions starting from 2-hydroxybenzoic acid and 4-fluorophenol. The first step is the esterification of 2-hydroxybenzoic acid with methanol and sulfuric acid to form methyl 2-hydroxybenzoate. The second step is the reaction of methyl 2-hydroxybenzoate with 4-fluorophenol and potassium carbonate to form 2-(4-fluorophenoxy)benzoic acid. The final step is the amidation of 2-(4-fluorophenoxy)benzoic acid with hydroxylamine hydrochloride and sodium acetate to form 2-(4-fluorophenoxy)-N-(2-hydroxyphenyl)acetamide.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(2-hydroxyphenyl)acetamide has been used in a wide range of scientific research, including cancer research, cardiovascular research, and neuroscience research. In cancer research, 2-(4-fluorophenoxy)-N-(2-hydroxyphenyl)acetamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In cardiovascular research, 2-(4-fluorophenoxy)-N-(2-hydroxyphenyl)acetamide has been shown to protect against ischemia-reperfusion injury and improve cardiac function. In neuroscience research, 2-(4-fluorophenoxy)-N-(2-hydroxyphenyl)acetamide has been shown to modulate synaptic plasticity and improve cognitive function.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-(2-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c15-10-5-7-11(8-6-10)19-9-14(18)16-12-3-1-2-4-13(12)17/h1-8,17H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNQQJWYSGTLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(2-hydroxyphenyl)acetamide

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